

Technical Characterization Guide: (S)-N-Boc-3-(2-hydroxyethyl)morpholine[1]

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Compound of Interest

Compound Name: (S)-N-Boc-3-(2-hydroxyethyl)morpholine

CAS No.: 813433-76-0

Cat. No.: B1395708

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Executive Summary & Compound Identity

Compound Name: (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS Number: 813433-76-0 Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 Da Stereochemistry: (S)-enantiomer (Chiral Center at C3)[1]

This guide provides a comprehensive spectral analysis of **(S)-N-Boc-3-(2-hydroxyethyl)morpholine**, a critical chiral scaffold used in the synthesis of kinase inhibitors and GPCR ligands. The presence of the tert-butoxycarbonyl (Boc) group and the C3-stereocenter introduces specific spectral complexities—most notably rotameric splitting in NMR—which are frequently potential sources of misinterpretation in quality control.

Structural Elucidation Strategy

The characterization of this molecule requires a multi-modal approach to verify three distinct features:

- Connectivity: Morpholine ring with a hydroxyethyl side chain.[2][1][3]
- Protection: Integrity of the N-Boc carbamate.
- Stereochemistry: Confirmation of the (S)-configuration (vs. the (R)-isomer or racemate).

Diagram 1: Structural Verification Workflow



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Caption: Logical flow for validating chemical identity and chiral purity.

Nuclear Magnetic Resonance (NMR) Analysis

Critical Expert Insight: N-Boc protected cyclic amines (like morpholines and prolines) exhibit restricted rotation around the N-C(O) carbamate bond at room temperature. This results in the presence of two distinct rotamers (cis and trans) in the NMR time scale.

- Observation: You will likely see split peaks or broad "humps" rather than sharp singlets/triplets.
- Validation: Heating the sample to 50–60°C (in DMSO-d₆) typically coalesces these peaks into sharp signals, confirming they are rotamers and not impurities.

1H NMR Spectral Data (Expected in CDCl₃, 400 MHz)

Note: Chemical shifts are approximate due to concentration and rotameric effects.

Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Diagnostic Notes
Boc-CH ₃	1.46	Singlet (s)	9H	Intense peak. May appear as two unequal singlets (e.g., 1.44 & 1.46) due to rotamers.[4]
C3-H	3.90 – 4.10	Multiplet (m)	1H	The chiral center proton. Often broad/obscured by ring protons.
Ring O-CH ₂	3.40 – 3.85	Multiplet (m)	4H	Complex overlap. Diastereotopic protons due to the chiral center.
Ring N-CH ₂	3.00 – 3.40	Multiplet (m)	2H	Adjacent to Nitrogen. Heavily affected by Boc anisotropy.
Side Chain -CH ₂ -O	3.55 – 3.70	Multiplet (m)	2H	Terminal hydroxymethyl group.
Side Chain -CH ₂ -	1.50 – 1.90	Multiplet (m)	2H	Linker between ring and alcohol.
-OH	2.0 – 4.0	Broad Singlet	1H	Shift varies with concentration and water content. Exchangeable with D ₂ O.

13C NMR Spectral Data (Expected in CDCl₃)

- Carbonyl (C=O): ~155.0 ppm (Carbamate).
- Quaternary C (t-Bu): ~80.0 ppm.
- Ring C-O: ~66.0 – 67.0 ppm.
- Side Chain C-O: ~58.0 – 60.0 ppm.
- Ring C-N: ~40.0 – 50.0 ppm (Often broad/split).
- Boc-CH₃: ~28.4 ppm.
- Side Chain -CH₂-: ~30.0 – 33.0 ppm.

Mass Spectrometry (MS) Profile

Method: LC-MS (Electrospray Ionization, ESI) Solvent: Acetonitrile/Water + 0.1% Formic Acid

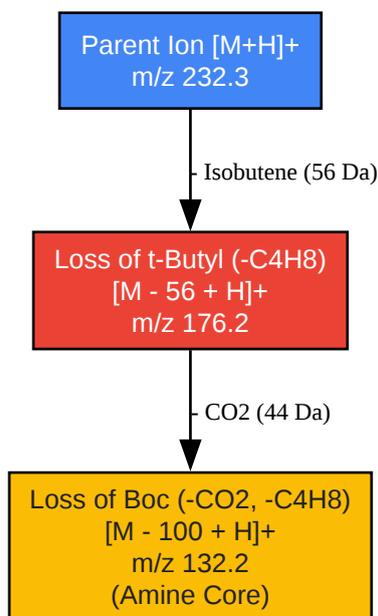
Ionization Characteristics

- [M+H]⁺: 232.3 m/z (Parent ion).
- [M+Na]⁺: 254.3 m/z (Sodium adduct, often dominant in ESI+).
- [2M+H]⁺: 463.6 m/z (Dimer formation is common at high concentrations).

Fragmentation Pathway (In-Source CID)

The Boc group is acid-labile and thermally sensitive. Under high cone voltage, you will observe specific loss patterns.

Diagram 2: MS Fragmentation Logic



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Caption: Primary ESI+ fragmentation pathway showing sequential loss of the protecting group.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm ⁻¹)	Functional Group	Assignment
3350 – 3450	O-H Stretch	Broad band (H-bonded alcohol).
2970 – 2860	C-H Stretch	Aliphatic CH ₂ and CH ₃ (t-butyl).
1670 – 1695	C=O Stretch	Diagnostic: Urethane (Boc) carbonyl. Strong intensity.
1400 – 1420	C-N Stretch	Amide/Carbamate bond vibration.
1100 – 1150	C-O Stretch	Ether linkage (morpholine ring) and Alcohol C-O.

Experimental Protocol: Quality Control Workflow

To ensure data integrity during synthesis or procurement, follow this self-validating protocol.

Step 1: Sample Preparation

- Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl₃ for better solubility and OH peak resolution).
- Ensure the solution is clear; filtration may be required if salts (from synthesis workup) remain.

Step 2: Acquisition

- ¹H NMR: Acquire 16 scans.
 - Check: If peaks are broad, heat probe to 333K (60°C) and re-acquire. Coalescence confirms rotamers.
- LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (0.1% Formic Acid).
 - Check: Look for the [M+H]⁺ 232.3 peak. If only 132.2 is seen, the source temperature may be too high (de-bocing in source).

Step 3: Chiral Purity (Critical for (S)-Isomer)

Since NMR cannot distinguish enantiomers (S vs R), you must use Chiral HPLC.

- Column: Chiralpak AD-H or IC (Amylose-based).
- Mobile Phase: Hexane:Isopropanol (90:10) or CO₂/MeOH (SFC).
- Validation: Inject the racemate first to establish separation, then inject the (S)-sample to confirm a single peak and calculate enantiomeric excess (ee%).

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